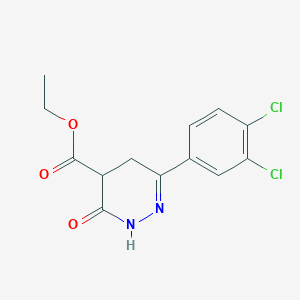
Ethyl 6-(3,4-dichlorophenyl)-3-oxo-2,3,4,5-tetrahydro-4-pyridazinecarboxylate
概要
説明
The compound “Ethyl 6-(3,4-dichlorophenyl)-3-oxo-2,3,4,5-tetrahydro-4-pyridazinecarboxylate” is a complex organic molecule. It contains an ethyl ester functional group, a 3,4-dichlorophenyl group, and a tetrahydro-4-pyridazinecarboxylate core. The presence of these functional groups suggests that this compound might be involved in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the dichlorophenyl group and the pyridazine ring would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The ethyl ester could undergo hydrolysis, transesterification, or other reactions typical of esters. The dichlorophenyl group might participate in electrophilic aromatic substitution reactions .科学的研究の応用
Neuropharmacological Applications
NNC-711, identified as 1-(2-(((diphenylmethylene)amino)oxy)ethyl)-1,2,5,6-tetrahydro-3- pyridinecarboxylic acid hydrochloride, exhibits potent inhibitory effects on gamma-aminobutyric acid (GABA) uptake across neuronal and glial cells, showing promise in neuropharmacological research. Its specificity towards GABA uptake without significant affinity towards other neurotransmitter systems positions it as a valuable tool for elucidating the role of GABA transporters in the central nervous system. In vivo, NNC-711 demonstrates robust anticonvulsant properties against several seizure models, underscoring its potential for further exploration in neurological disorder treatments. However, the development of behavioral tolerance to its side effects, distinct from its therapeutic actions, offers an intriguing aspect for ongoing studies in neuropharmacology (Suzdak et al., 1992).
Antinociceptive and Anti-inflammatory Properties
The exploration of arylpiperazinylalkyl pyridazinone derivatives, such as ET1, reveals significant antinociceptive and anti-inflammatory effects in various animal models of pain and inflammation. ET1, in particular, has been shown to mitigate nociception induced by chemical stimuli and thermal hyperalgesia, suggesting its utility in managing pain. The anti-inflammatory actions of ET1, demonstrated through the inhibition of inflammatory monocyte recruitment and modulation of key cytokines like IL-1β, IL-6, and TNF-α, highlight its therapeutic potential in inflammatory diseases. The drug's interaction with multiple receptor systems, including adrenergic and histamine receptors, further delineates its complex pharmacological profile, warranting further investigation into its mechanism of action and clinical applications (Francesco Μaione et al., 2020).
Neuroprotective Effects in Parkinson's Disease
The application of ethyl pyruvate in a Parkinson’s disease mouse model elucidates its neuroprotective capabilities, particularly in safeguarding nigrostriatal dopaminergic neurons from degeneration induced by the neurotoxin MPTP. Ethyl pyruvate's mechanism appears to involve the modulation of glial activation, specifically through the suppression of astroglial and microglial enzymes implicated in oxidative stress pathways. This suppression correlates with a reduction in reactive oxygen and nitrogen species, ultimately contributing to the preservation of neuronal integrity. The specificity of ethyl pyruvate's protective effects in the presence of microglia suggests a glia-dependent mechanism, offering a novel therapeutic angle for Parkinson’s disease management that targets glial-mediated neuroinflammation and oxidative damage (S. H. Huh et al., 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl 3-(3,4-dichlorophenyl)-6-oxo-4,5-dihydro-1H-pyridazine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O3/c1-2-20-13(19)8-6-11(16-17-12(8)18)7-3-4-9(14)10(15)5-7/h3-5,8H,2,6H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCFGRJYCNNHOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=NNC1=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(3,4-dichlorophenyl)-3-oxo-2,3,4,5-tetrahydro-4-pyridazinecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



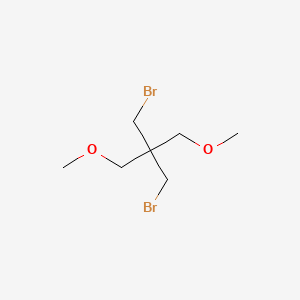
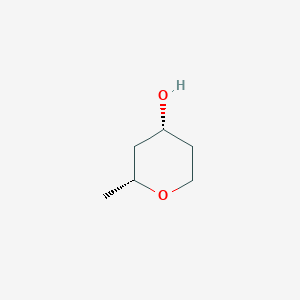
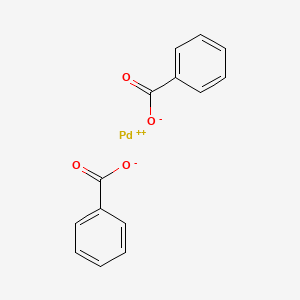
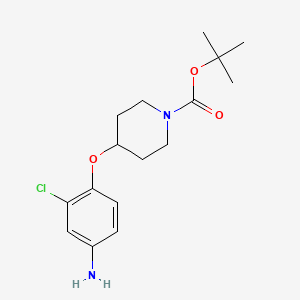

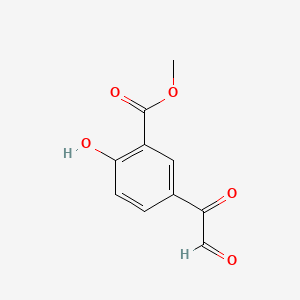
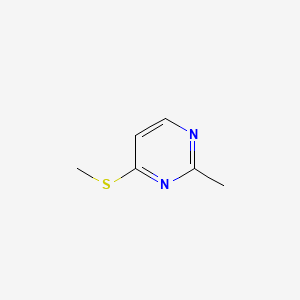
![(3Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylaminomethylidene)thiourea](/img/structure/B3126770.png)
![1-tert-butyl-3-[(E)-1-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]-2-cyanoethenyl]urea](/img/structure/B3126777.png)
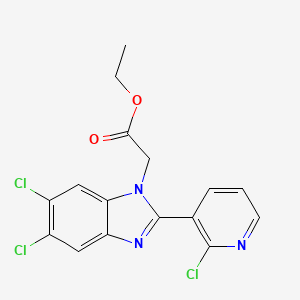
![N~1~,N~3~-bis(2,4-dichlorophenyl)-2-{[methoxy(methyl)amino]methylene}malonamide](/img/structure/B3126792.png)
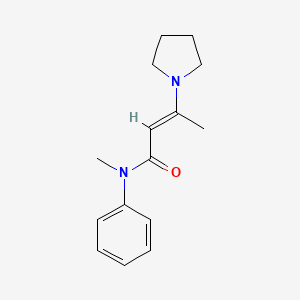
![N-phenyl-2-[(phenylsulfonyl)(2-pyridinyl)amino]acetamide](/img/structure/B3126814.png)
![N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-2-{[3-(trifluoromethyl)phenyl]sulfonyl}acetamide](/img/structure/B3126818.png)